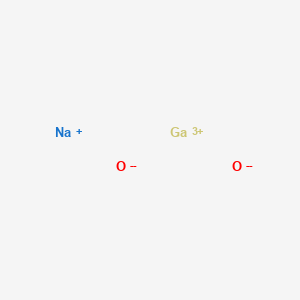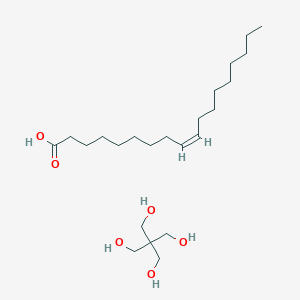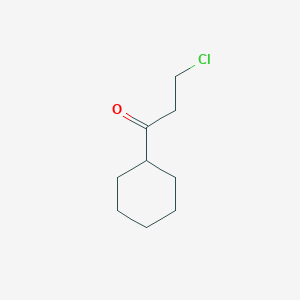
3-Chloro-1-cyclohexylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-cyclohexylpropan-1-one, also known as CCPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPO is a ketone that belongs to the family of cyclohexyl ketones and has a molecular formula of C10H15ClO.
Mechanism Of Action
The mechanism of action of 3-Chloro-1-cyclohexylpropan-1-one is not fully understood. However, it is believed that 3-Chloro-1-cyclohexylpropan-1-one acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 3-Chloro-1-cyclohexylpropan-1-one may contribute to its anti-inflammatory properties.
Biochemical And Physiological Effects
3-Chloro-1-cyclohexylpropan-1-one has been shown to have anti-inflammatory and analgesic properties in animal studies. Additionally, 3-Chloro-1-cyclohexylpropan-1-one has been found to have anticonvulsant properties, which may be due to its ability to modulate the activity of ion channels in the brain.
Advantages And Limitations For Lab Experiments
3-Chloro-1-cyclohexylpropan-1-one has several advantages as a chemical compound for lab experiments. It is readily available and relatively easy to synthesize. Additionally, 3-Chloro-1-cyclohexylpropan-1-one has a relatively low toxicity profile, making it a safer alternative to other compounds that may be more hazardous. However, 3-Chloro-1-cyclohexylpropan-1-one has some limitations, such as its low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-Chloro-1-cyclohexylpropan-1-one. One potential area of research is the development of new drugs that utilize 3-Chloro-1-cyclohexylpropan-1-one as an intermediate in their synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 3-Chloro-1-cyclohexylpropan-1-one and its potential applications in the treatment of various diseases. Finally, research on the optimization of the synthesis of 3-Chloro-1-cyclohexylpropan-1-one may lead to more efficient and cost-effective methods for its production.
Synthesis Methods
3-Chloro-1-cyclohexylpropan-1-one can be synthesized through the reaction of cyclohexanone and chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 3-Chloro-1-cyclohexylpropan-1-one as a white crystalline solid with a melting point of 37-39°C.
Scientific Research Applications
3-Chloro-1-cyclohexylpropan-1-one has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 3-Chloro-1-cyclohexylpropan-1-one is in the synthesis of pharmaceuticals. 3-Chloro-1-cyclohexylpropan-1-one can be used as an intermediate in the synthesis of various drugs such as the anti-inflammatory drug ibuprofen and the anticonvulsant drug lamotrigine.
properties
CAS RN |
13487-73-5 |
|---|---|
Product Name |
3-Chloro-1-cyclohexylpropan-1-one |
Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
3-chloro-1-cyclohexylpropan-1-one |
InChI |
InChI=1S/C9H15ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h8H,1-7H2 |
InChI Key |
XMGIRPAJBZYJDE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)CCCl |
Canonical SMILES |
C1CCC(CC1)C(=O)CCCl |
Other CAS RN |
13487-73-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



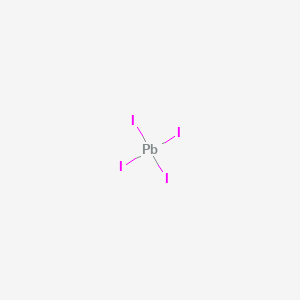
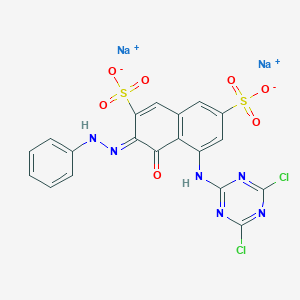
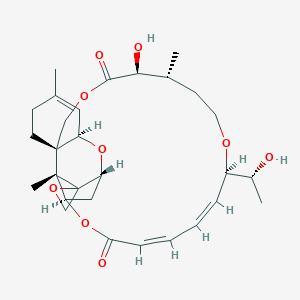

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
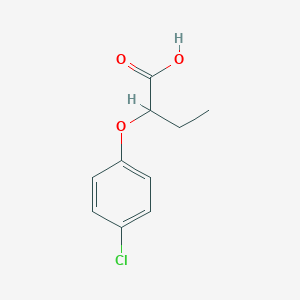
![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)
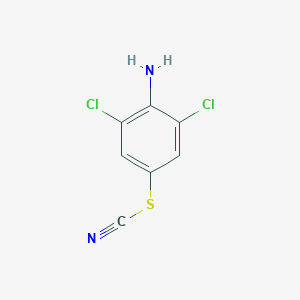
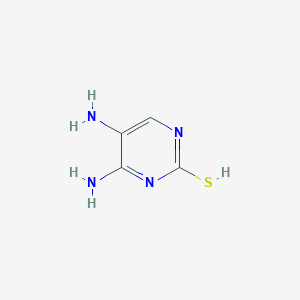
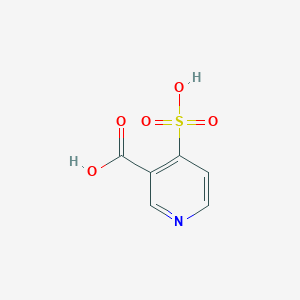
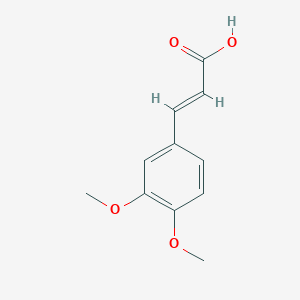
![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
